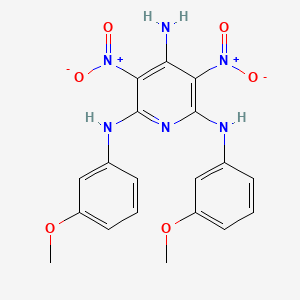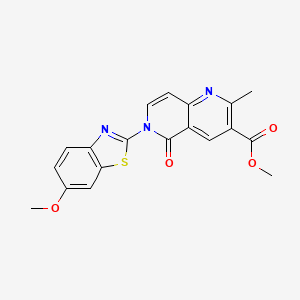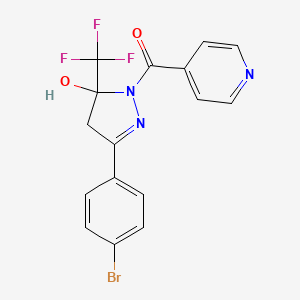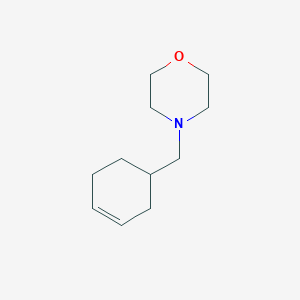
N~2~,N~6~-bis(3-methoxyphenyl)-3,5-dinitro-2,4,6-pyridinetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~6~-bis(3-methoxyphenyl)-3,5-dinitro-2,4,6-pyridinetriamine, commonly known as BMN 673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition has been shown to be effective in the treatment of various types of cancer.
Wirkmechanismus
BMN 673 selectively binds to the catalytic domain of PARP enzymes, preventing their activity. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition leads to the accumulation of DNA damage. In normal cells, this can be repaired through other DNA repair mechanisms. However, in cancer cells, which have defects in DNA repair mechanisms, the accumulation of DNA damage leads to cell death.
Biochemical and Physiological Effects
BMN 673 has been shown to be a potent inhibitor of PARP enzymes, with nanomolar potency. It has been shown to be effective in the treatment of various types of cancer, including those that are resistant to other forms of chemotherapy. BMN 673 has also been shown to have minimal toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
BMN 673 has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it a useful tool for studying the role of PARP enzymes in DNA repair mechanisms. However, its potency can also be a limitation, as it may inhibit other enzymes with similar catalytic domains. Additionally, its selectivity may be a limitation, as it may not be effective in cancer cells that have defects in other DNA repair mechanisms.
Zukünftige Richtungen
There are several future directions for the study of BMN 673. One area of research is the development of combination therapies that include BMN 673. Another area of research is the identification of biomarkers that can predict response to BMN 673. Additionally, the development of more potent and selective PARP inhibitors is an area of active research.
Synthesemethoden
BMN 673 can be synthesized by a multistep process involving the reaction of 3-methoxyaniline with 3-nitrobenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The resulting amine is then reacted with 2,4,6-trinitrochlorobenzene to yield BMN 673.
Wissenschaftliche Forschungsanwendungen
BMN 673 has been extensively studied for its potential as an anticancer agent. It has been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. BMN 673 works by inhibiting PARP enzymes, which are involved in DNA repair mechanisms. Inhibition of PARP enzymes leads to the accumulation of DNA damage, ultimately resulting in cell death.
Eigenschaften
IUPAC Name |
2-N,6-N-bis(3-methoxyphenyl)-3,5-dinitropyridine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O6/c1-30-13-7-3-5-11(9-13)21-18-16(24(26)27)15(20)17(25(28)29)19(23-18)22-12-6-4-8-14(10-12)31-2/h3-10H,1-2H3,(H4,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVROKOZMPBPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C(=C(C(=N2)NC3=CC(=CC=C3)OC)[N+](=O)[O-])N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-butynamide](/img/structure/B4962322.png)
![2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4962330.png)
![N-benzyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4962340.png)




![3-isopropyl-8-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4962372.png)
![3-[(4-chlorobenzyl)oxy]benzonitrile](/img/structure/B4962387.png)
![3-(2-methylphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962398.png)
![4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4962405.png)

![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)](/img/structure/B4962429.png)
